molecular formula C19H15FN2O3S B2811897 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 941977-00-0

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No. B2811897
M. Wt: 370.4
InChI Key: QMWHMMJDEMBQIW-VZCXRCSSSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., medication, industrial chemical, etc.).



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also typically reported.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This includes determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability and reactivity.


Scientific Research Applications

Antimicrobial Activity

Compounds bearing structural similarities, specifically fluorobenzamides containing thiazole and thiazolidine moieties, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of bacterial and fungal strains. The presence of a fluorine atom in these compounds has been crucial for enhancing their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

Isoxazole derivatives of similar compounds have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. These studies have revealed that certain derivatives exhibit potent anticancer activity, primarily through the induction of apoptosis via mitochondrial-dependent pathways. The alteration in levels of key proteins involved in apoptosis, like Bcl-2 and Bax, highlights the potential use of these compounds in cancer therapy (Kumbhare et al., 2014).

Fluorescent Chemosensors

Another significant application is in the development of fluorescent chemosensors. Compounds within this chemical family have been utilized to create sensors with high sensitivity and selectivity for detecting metal ions like Fe3+. These chemosensors operate through mechanisms that involve changes in fluorescence properties upon binding with specific ions, demonstrating their utility in analytical chemistry and environmental monitoring (Khan, 2020).

Chemical Synthesis and Drug Design

Furthermore, these compounds have been involved in the synthesis of novel therapeutic agents through multi-step chemical reactions. The synthesis processes often explore the reactivity of various functional groups within the compounds to achieve desired structural features, which are critical in drug discovery and development (Yang, Sun, & Yan, 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes determining appropriate handling and disposal procedures.


Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have more specific questions about any of these topics, feel free to ask!


properties

IUPAC Name

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-4-9-22-14-7-6-13(20)11-17(14)26-19(22)21-18(23)12-5-8-15(24-2)16(10-12)25-3/h1,5-8,10-11H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWHMMJDEMBQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

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